Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate
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Overview
Description
Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoate ester linked to an azetidine ring, which is further connected to a pyrrolidinone moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with maleic anhydride to form an intermediate, which is then reacted with azetidine and methylating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-tuberculosis activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: Used in various chemical synthesis applications.
Uniqueness
Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-23-16(22)11-4-2-10(3-5-11)15(21)17-8-12(9-17)18-13(19)6-7-14(18)20/h2-5,12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIXPDFPZOMZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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